BenchChemオンラインストアへようこそ!

Yomogiartemin

Malaria transmission-blocking P. falciparum gametocytes Stage-specific antimalarial activity

Yomogiartemin (CAS 69684-72-6) is a guaianolide sesquiterpene lactone characterized by a diepoxy-guaianolide scaffold bearing an α-methylene-γ-lactone moiety. It has been isolated from several Artemisia species, including Artemisia feddei, Artemisia montana, and Artemisia afra.

Molecular Formula C17H20O7
Molecular Weight 336.3 g/mol
CAS No. 69684-72-6
Cat. No. B1684277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYomogiartemin
CAS69684-72-6
SynonymsYomogiartemin; 
Molecular FormulaC17H20O7
Molecular Weight336.3 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC(C23C(C4C1C(=C)C(=O)O4)C5(C(C2O3)O5)C)(C)O
InChIInChI=1S/C17H20O7/c1-6-9-8(21-7(2)18)5-15(3,20)17-11(10(9)22-14(6)19)16(4)12(23-16)13(17)24-17/h8-13,20H,1,5H2,2-4H3/t8-,9+,10-,11-,12-,13+,15+,16+,17-/m0/s1
InChIKeyZLXIFWIIPCMMHF-FEYIFNBXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Yomogiartemin (CAS 69684-72-6): A Guaianolide Sesquiterpene Lactone with Gametocytocidal Activity for Antimalarial Transmission-Blocking Research


Yomogiartemin (CAS 69684-72-6) is a guaianolide sesquiterpene lactone characterized by a diepoxy-guaianolide scaffold bearing an α-methylene-γ-lactone moiety [1]. It has been isolated from several Artemisia species, including Artemisia feddei, Artemisia montana, and Artemisia afra [1][2]. The compound has demonstrated in vitro gametocytocidal activity against both early- and late-stage Plasmodium falciparum gametocytes, positioning it as a candidate for transmission-blocking antimalarial research [2].

Why Guaianolide Sesquiterpene Lactones Cannot Be Interchanged: The Case for Yomogiartemin-Specific Procurement


Guaianolide sesquiterpene lactones from Artemisia species exhibit divergent stage-specific gametocytocidal profiles and cytotoxicity margins that preclude generic substitution [1]. Yomogiartemin and its close structural analog 1α,4α-dihydroxybishopsolicepolide—co-isolated from the same plant material—demonstrate statistically significant differences in potency against early- versus late-stage P. falciparum gametocytes, indicating that minor structural variations (diepoxide vs. polyoxygenated scaffold) translate into functionally distinct antiplasmodial profiles [1]. Furthermore, yomogiartemin's α-methylene-γ-lactone moiety, which is absent in its 11,13-dihydro derivative, is essential for gametocytocidal activity; the 11,13-dihydro analog is completely inactive, demonstrating that even single-bond modifications abolish the desired pharmacological effect [2].

Quantitative Differentiation Evidence for Yomogiartemin Relative to Closest Analogs and In-Class Antimalarials


Stage-Specific Gametocytocidal Activity: Yomogiartemin Shows Complementary Early-Stage Preference vs. 1α,4α-Dihydroxybishopsolicepolide

In a direct head-to-head bioassay-guided fractionation study using the same A. afra extract, yomogiartemin and 1α,4α-dihydroxybishopsolicepolide exhibited opposite stage-selectivity profiles [1][2]. Yomogiartemin was more potent against early-stage (stage II–III) gametocytes (IC50 = 4.4 µg/ml) than against late-stage (stage IV–V) gametocytes (IC50 = 5.3 µg/ml). In contrast, 1α,4α-dihydroxybishopsolicepolide was significantly more potent against late-stage gametocytes (IC50 = 2 µg/ml; 6.3 µM) than against early-stage gametocytes (IC50 = 5.6 µg/ml), with a statistically significant difference (P < 0.05) [1]. This complementary stage-selectivity profile means that yomogiartemin offers preferential targeting of the earlier transmissible forms that are less susceptible to artemisinin-class drugs.

Malaria transmission-blocking P. falciparum gametocytes Stage-specific antimalarial activity

HepG2 Cytotoxicity Profile: Yomogiartemin Demonstrates a Narrower Cytotoxicity Window than 1α,4α-Dihydroxybishopsolicepolide

In the same head-to-head study, cytotoxicity against HepG2 hepatoma cells was assessed using the LDH leakage assay at concentrations up to 20 µg/ml [1]. Yomogiartemin (compound 2) exhibited cytotoxicity ranging from 0.40% to 8.35%, while 1α,4α-dihydroxybishopsolicepolide (compound 1) showed a wider range of 0.03% to 9.47% [1]. Both compounds were classified as not overly cytotoxic (< 10% cytotoxicity at 20 µg/ml), but yomogiartemin's narrower cytotoxicity range (span of 7.95 percentage points vs. 9.44 for the comparator) indicates a more predictable toxicity profile at the upper concentration limit, which is relevant for dose-ranging studies.

In vitro toxicity HepG2 hepatocyte model Gametocytocidal selectivity

Structural Determinant of Activity: α-Methylene-γ-Lactone Moiety Is Essential for Gametocytocidal Effect—11,13-Dihydro Derivative Is Inactive

Yomogiartemin contains an α-methylene-γ-lactone group that is absent in its 11,13-dihydro derivative [1][2]. In a cytotoxicity and activity study comparing highly oxygenated sesquiterpene lactones, yomogiartemin (III) bearing the α-methylene-γ-lactone motif showed gametocytocidal activity, whereas its 11,13-dihydro derivative (IV) demonstrated no cytotoxicity and no antiplasmodial activity [1]. This demonstrates that the α-methylene-γ-lactone is a non-negotiable pharmacophoric element for biological activity. Unlike 1α,4α-dihydroxybishopsolicepolide, which derives activity from polyoxygenation, yomogiartemin's activity is mechanistically linked to its two epoxide rings and the Michael-acceptor α-methylene-γ-lactone, providing a distinct molecular target engagement profile [2].

Structure-activity relationship α-methylene-γ-lactone Diepoxy-guaianolide pharmacophore

Gametocytocidal Activity Relative to Artemisinin: Yomogiartemin Provides a Structurally Distinct Transmission-Blocking Chemotype with μM Potency

Artemisinin, the gold-standard antimalarial, shows potent activity against late-stage gametocytes (IC50 = 77.6 nM) but with reduced efficacy against mature stage-V gametocytes (reported IC50 > 12.5 µM) [1][2]. Yomogiartemin exhibits a distinct potency bracket against late-stage gametocytes (IC50 = 15.8 µM; 5.3 µg/ml) [2]. While artemisinin is approximately 200-fold more potent on a molar basis against late-stage gametocytes, yomogiartemin belongs to a structurally unrelated diepoxy-guaianolide chemotype that does not rely on the endoperoxide bridge mechanism of artemisinins [2][3]. This chemotype divergence means yomogiartemin can be deployed in screening cascades where artemisinin-based probes fail due to endoperoxide-specific resistance mechanisms or where a non-artemisinin transmission-blocking scaffold is required for combination target product profiles.

Artemisinin comparison Transmission-blocking chemotype Gametocyte stage V

Recommended Application Scenarios for Yomogiartemin Based on Differential Evidence


Early-Stage Gametocyte Screening in Transmission-Blocking Drug Discovery Cascades

Given yomogiartemin's preferential activity against early-stage (stage II–III) gametocytes (IC50 = 4.4 µg/ml) [1], it is best deployed as a reference inhibitor in high-throughput screens targeting the early transmissible forms of P. falciparum. This stage is notably less susceptible to artemisinin-class drugs, and yomogiartemin provides a μM-range positive control with a distinct diepoxy-guaianolide scaffold. Screens should use a pLDH or luciferase-based viability endpoint with > 85% stage II–III gametocyte enrichment, 72-hour incubation, and a concentration range of 0.0003–40 µg/ml to replicate published conditions.

HepG2 Cytotoxicity Counter-Screening as a Standardized In Vitro Toxicity Reference

Yomogiartemin's established cytotoxicity range of 0.40–8.35% at 20 µg/ml in HepG2 cells [1] makes it suitable as a low-cytotoxicity benchmark compound in automated toxicity counterscreens. Its narrower cytotoxicity window relative to 1α,4α-dihydroxybishopsolicepolide reduces false-positive flagging. Procurement for cytotoxicity reference panels should specify LDH leakage assay conditions (20,000 HepG2 cells/well, 20 µg/ml test concentration, emetine positive control at 100 µM) to ensure inter-laboratory reproducibility.

Structure-Activity Relationship Studies on the α-Methylene-γ-Lactone Pharmacophore

The qualitative SAR demonstrating that 11,13-dihydro-yomogiartemin is completely inactive [1] positions yomogiartemin as a critical tool compound for pharmacophore validation studies. Researchers synthesizing or procuring yomogiartemin analogs must ensure the α-methylene-γ-lactone moiety is intact. Yomogiartemin should be used as the active reference standard alongside its 11,13-dihydro derivative as the negative control in any SAR campaign targeting the Michael-acceptor functionality of guaianolide antimalarials.

Orthogonal Chemotype Reference for Artemisinin-Resistance Profiling

Yomogiartemin's non-endoperoxide mechanism of action—relying on diepoxide and α-methylene-γ-lactone moieties rather than the 1,2,4-trioxane bridge of artemisinin [1][2]—makes it an essential orthogonal probe for profiling artemisinin-resistant P. falciparum lines. In resistance phenotyping panels, yomogiartemin (tested at 0.0003–40 µg/ml against NF54 and resistant isolates) can help discriminate between endoperoxide-specific resistance mechanisms and broader xenobiotic efflux or tolerance phenotypes.

Quote Request

Request a Quote for Yomogiartemin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.